N-[2-(3-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is an organic compound belonging to the class of benzoxazepines and pyridazines. The unique structure of this compound allows it to exhibit significant pharmacological properties, making it a subject of extensive scientific research in fields such as chemistry, biology, medicine, and industry.
Wissenschaftliche Forschungsanwendungen
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is studied in various fields:
Chemistry: : As a precursor for synthesizing complex molecules.
Biology: : For its potential bioactivity, including enzyme inhibition.
Medicine: : Investigated for its therapeutic effects, such as anti-inflammatory and anticancer properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple-step organic synthesis. Starting materials such as 2,3-dihydrobenzo[f][1,4]oxazepin-3-one and 6-oxopyridazine are utilized.
Initial Condensation: : The first step involves a condensation reaction between 2,3-dihydrobenzo[f][1,4]oxazepin-3-one and an appropriate ethylamine derivative under controlled acidic conditions.
Cyclization: : The intermediate product is then subjected to cyclization with 6-oxopyridazine under basic conditions, yielding the target compound.
Industrial Production Methods: For large-scale production, optimized synthetic routes are employed:
Continuous Flow Synthesis: : This method enhances reaction efficiency and scalability, reducing reaction times and byproduct formation.
Catalytic Processes: : Catalysts such as palladium or nickel can be employed to improve yield and reaction selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide undergoes several types of chemical reactions:
Oxidation: : It can be oxidized to form oxo-derivatives, increasing its electrophilicity.
Reduction: : Reduction can yield various reduced analogs.
Substitution: : Nucleophilic and electrophilic substitution reactions can introduce functional groups at various positions on the benzoxazepine and pyridazine rings.
Oxidizing Agents: : Such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reducing Agents: : Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed: Major products depend on the specific reaction:
Oxidation: : Oxo-derivatives.
Reduction: : Hydrogenated compounds.
Substitution: : Various substituted analogs with different functional groups.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets and pathways:
Molecular Targets: : Enzymes, receptors, and other proteins.
Pathways Involved: : Signal transduction pathways involved in inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-acetamide: : Differs by lacking the pyridazine moiety.
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(6-hydroxypyridazin-1(6H)-yl)acetamide: : Features a hydroxyl group instead of a keto group.
Highlighting Uniqueness: N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is unique due to its combined benzoxazepine and pyridazine structure, offering distinctive pharmacological and chemical properties compared to other related compounds.
Hope this gives you a full picture! Anything particular you want to dive deeper into?
Eigenschaften
IUPAC Name |
N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-(6-oxopyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c22-15(11-21-16(23)6-3-7-19-21)18-8-9-20-10-13-4-1-2-5-14(13)25-12-17(20)24/h1-7H,8-12H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDJZTXVYMEEDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)CN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.